molecular formula C11H8OS B1353027 4-Phenylthiophene-2-carbaldehyde CAS No. 26170-87-6

4-Phenylthiophene-2-carbaldehyde

Cat. No. B1353027
CAS RN: 26170-87-6
M. Wt: 188.25 g/mol
InChI Key: TXIFKGWOQSVIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylthiophene-2-carbaldehyde is an organic compound with the empirical formula C11H8OS . It has a molecular weight of 188.25 . It is also known by the IUPAC name 4-phenyl-1H-1lambda3-thiophene-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Phenylthiophene-2-carbaldehyde consists of a thiophene ring attached to a phenyl group at the 4-position and a formyl group at the 2-position.


Physical And Chemical Properties Analysis

. It has a melting point of 67-71 °C (lit.) . More specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Antibacterial and NO Scavenging Capabilities

A study by (Ali et al., 2013) focused on synthesizing various 4-arylthiophene-2-carbaldehyde compounds. These compounds exhibited notable antibacterial and nitric oxide (NO) scavenging capabilities. For instance, one derivative showed excellent antibacterial activity against Pseudomonas aeruginosa and superior NO scavenging ability.

Organocatalytic Domino Reactions

(Brandau, Maerten, & Jørgensen, 2006) developed a method for creating optically active, highly functionalized tetrahydrothiophenes. This process involved organocatalytic Michael-aldol domino reactions, which are significant in biochemistry, pharmaceutical science, and nanoscience.

Polyaromatic Thiophene Structures

(Borisov et al., 2019) reported the development of polyaromatic thiophene structures using a process involving 5-phenylthiophene-2-carbaldehyde. This method highlighted a high diastereoselectivity and significant increase in molecular complexity, indicating potential applications in materials science.

Fluorescent Probes for Homocysteine Detection

(Chu et al., 2019) designed a fluorescence probe for detecting homocysteine (Hcy) in biological systems. This probe, synthesized using a related carbaldehyde, demonstrated high selectivity and sensitivity towards Hcy, suggesting applications in medical diagnostics.

Optical Properties of Heterocyclic Compounds

(Bogza et al., 2018) studied the optical properties of various heterocyclic compounds, including those derived from thiophene-2-carbaldehydes. These compounds exhibited moderate to high fluorescence quantum yields, suggesting their potential use in optical applications like invisible ink dyes.

Organic Light-Emitting Diode Materials

(Xu & Yu, 2011) synthesized novel fluorescent aryl-substituted thiophene derivatives that have promising applications as functional organic materials in light-emitting diodes (OLEDs).

Safety And Hazards

The safety information for 4-Phenylthiophene-2-carbaldehyde indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-phenylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFKGWOQSVIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407488
Record name 4-phenylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylthiophene-2-carbaldehyde

CAS RN

26170-87-6
Record name 4-Phenyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26170-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-phenylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylthiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylthiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-Phenylthiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-Phenylthiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-Phenylthiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-Phenylthiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-Phenylthiophene-2-carbaldehyde

Citations

For This Compound
12
Citations
S Ali, N Rasool, A Ullah, FH Nasim, A Yaqoob… - Molecules, 2013 - mdpi.com
… 4-Phenylthiophene-2-carbaldehyde (2a) was obtained in good yield when 1 was coupled with phenylboronic ester in 4:1 toluene/water in the presence of 5 mol% of the Pd(0) catalyst …
Number of citations: 22 www.mdpi.com
P Karuppusamy, S Sarveswari - Journal of Molecular Structure, 2022 - Elsevier
… The chemicals 2, 4-dinitrophenylhydrazine and 4-phenylthiophene-2-carbaldehyde used for the synthesis and the solvents used in this study were purchased from (analytical grade …
Number of citations: 9 www.sciencedirect.com
DA Loy - researchgate.net
… 3-(4-(1H-Imidazol-2-yl)phenyl)thiophene 1,1dioxide, we have also begun the synthesis of 2-(1H-imidazol-2-yl)-4-phenylthiophene 1,1-dioxide from 4-phenylthiophene-2-carbaldehyde. …
Number of citations: 0 www.researchgate.net
DA Loy, ARIZONA UNIV TUCSON - 2012 - apps.dtic.mil
… 3-(4-(1H-Imidazol-2-yl)phenyl)thiophene 1,1dioxide, we have also begun the synthesis of 2-(1H-imidazol-2-yl)-4-phenylthiophene 1,1-dioxide from 4-phenylthiophene-2-carbaldehyde. …
Number of citations: 0 apps.dtic.mil
S DeviáGuggilapu, A RamnatháChari… - New Journal of …, 2017 - pubs.rsc.org
… under the optimized reaction conditions for the synthesis of (4-phenylthiophen-2-yl)(piperidin-1-yl)methanone (3s) obtaining 76% yield using 4-phenylthiophene-2-carbaldehyde and …
Number of citations: 9 pubs.rsc.org
CL Yuan, AG Zhang, ZB Zheng… - Journal of Biomolecular …, 2013 - Taylor & Francis
… 4-Phenylthiophene-2-carbaldehyde (0.374 g, 2.0 mmol), 1,10-phenantroline-5,6-dione (0.4207 g, 2.0 mmol) and ammonium acetate (3.956 g, 40 mmol) were mixed in glacial acetic …
Number of citations: 8 www.tandfonline.com
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
JZ Long, X Jin, A Adibekian, W Li… - Journal of medicinal …, 2010 - ACS Publications
Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are two enzymes from the serine hydrolase superfamily that degrade the endocannabinoids 2-…
Number of citations: 75 pubs.acs.org
T Inagaki, Y Yamada, A Furuta, J Ito, H Nishiyama - Synlett, 2009 - thieme-connect.com
… A mixture of (1R,2R)-cyclohexane-1,2-diamine (116 mg, 1.0 mmol), 4-phenylthiophene-2-carbaldehyde (392 g, 2.1 mmol, commercially available), MgSO 4 (2.4 g) in THF (10 mL) was …
Number of citations: 44 www.thieme-connect.com
JZ Long - 2011 - search.proquest.com
The metabolic serine hydrolase (SH) superfamily consists of> 100 enzymes in humans characterized by the presence of an active site serine that is used for the hydrolysis of ester, …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.